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molecular formula C13H15NO2 B8564247 (4-hydroxytetrahydro-2H-pyran-4-yl)(phenyl)acetonitrile

(4-hydroxytetrahydro-2H-pyran-4-yl)(phenyl)acetonitrile

Cat. No. B8564247
M. Wt: 217.26 g/mol
InChI Key: LGZLTHRJVZDFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389720B2

Procedure details

To benzyl cyanide (1.970 ml, 19.39 mmol) was added THF (100 ml) and the solution cooled to −78° C. n-butyllithium (2.5 M in hexanes, 7.84 ml, 19.59 mmol) was added dropwise over 20 min via syringe pump and the solution stirred 30 min. Tetrahydro-4H-pyran-4-one (1.791 ml, 19.39 mmol) was added over 20 min via syringe pump and the solution stirred for 3 hours. The reaction was quenched by addition of ice-cold satd. NH4Cl and then partitioned between cold satd. NH4Cl and CH2Cl2. The aqueous portion was extracted 2×CH2Cl2, dried (Na2SO4), and concentrated in vacuo. Took up material in CH2Cl2 and allowed to crystallize over the weekend. The crystals were washed with diethyl ether and used without further purification. 3.14 g, 81%.
Quantity
1.97 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.84 mL
Type
reactant
Reaction Step Two
Quantity
1.791 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([Li])CCC.[O:15]1[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]1>C1COCC1>[OH:21][C:18]1([CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:8]#[N:9])[CH2:19][CH2:20][O:15][CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
1.97 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.84 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.791 mL
Type
reactant
Smiles
O1CCC(CC1)=O

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 20 min via syringe pump
Duration
20 min
STIRRING
Type
STIRRING
Details
the solution stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of ice-cold satd
CUSTOM
Type
CUSTOM
Details
NH4Cl and then partitioned between cold satd
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted 2×CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to crystallize over the weekend
WASH
Type
WASH
Details
The crystals were washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC1(CCOCC1)C(C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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